molecular formula C9H16O2 B2656152 2-Tert-butyloxan-3-one CAS No. 2287310-25-0

2-Tert-butyloxan-3-one

Cat. No.: B2656152
CAS No.: 2287310-25-0
M. Wt: 156.225
InChI Key: HWLHEXHLYQBKGC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyloxan-3-one typically involves the reaction of tert-butyl alcohol with an appropriate oxanone precursor under controlled conditions. One common method includes the use of triphosgene and anhydrous toluene, followed by the addition of tert-butylamine . The reaction is carried out under an inert atmosphere, often using argon, and involves cooling and subsequent heating steps to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process typically includes steps such as distillation and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyloxan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxanones, alcohols, and other functionalized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Tert-butyloxan-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Tert-butyloxan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. Its tert-butyl group provides steric hindrance, influencing its reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Tert-butyl-1,1,3,3-tetramethylguanidine
  • 2,2,6-Trimethylcyclohexen-1-yl iodide
  • tert-Butylthiol

Uniqueness

2-Tert-butyloxan-3-one is unique due to its specific oxanone ring structure combined with a tert-butyl group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications .

Properties

IUPAC Name

2-tert-butyloxan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-9(2,3)8-7(10)5-4-6-11-8/h8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLHEXHLYQBKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(=O)CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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